molecular formula C22H25NO2S B2760560 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one CAS No. 1351598-48-5

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one

Cat. No.: B2760560
CAS No.: 1351598-48-5
M. Wt: 367.51
InChI Key: KAQPSJBIBKZKKD-UHFFFAOYSA-N
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Description

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one is a complex organic compound that features a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid . This reaction forms the spirocyclic core, which is then further functionalized to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2S/c24-21(23-13-11-22(12-14-23)25-15-16-26-22)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQPSJBIBKZKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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